(S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-3-methyl-butyramide (S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477455
InChI: InChI=1S/C15H24N2O2/c1-5-17(15(18)14(16)11(2)3)10-12-7-6-8-13(9-12)19-4/h6-9,11,14H,5,10,16H2,1-4H3/t14-/m0/s1
SMILES: CCN(CC1=CC(=CC=C1)OC)C(=O)C(C(C)C)N
Molecular Formula: C15H24N2O2
Molecular Weight: 264.36 g/mol

(S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-3-methyl-butyramide

CAS No.:

Cat. No.: VC13477455

Molecular Formula: C15H24N2O2

Molecular Weight: 264.36 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-3-methyl-butyramide -

Specification

Molecular Formula C15H24N2O2
Molecular Weight 264.36 g/mol
IUPAC Name (2S)-2-amino-N-ethyl-N-[(3-methoxyphenyl)methyl]-3-methylbutanamide
Standard InChI InChI=1S/C15H24N2O2/c1-5-17(15(18)14(16)11(2)3)10-12-7-6-8-13(9-12)19-4/h6-9,11,14H,5,10,16H2,1-4H3/t14-/m0/s1
Standard InChI Key ZTRUPOXJLNDBGA-AWEZNQCLSA-N
Isomeric SMILES CCN(CC1=CC(=CC=C1)OC)C(=O)[C@H](C(C)C)N
SMILES CCN(CC1=CC(=CC=C1)OC)C(=O)C(C(C)C)N
Canonical SMILES CCN(CC1=CC(=CC=C1)OC)C(=O)C(C(C)C)N

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound is (2S)-2-amino-N-ethyl-N-[(3-methoxyphenyl)methyl]-3-methylbutanamide, with the molecular formula C₁₅H₂₄N₂O₂ and a molecular weight of 264.36 g/mol. Its structure comprises:

  • A chiral center at the C2 position (S-configuration).

  • An ethyl group and 3-methoxybenzyl group attached to the amide nitrogen.

  • A branched butyramide backbone with a methyl substituent at C3.

Stereochemical Considerations

The (S) configuration at C2 confers enantioselective interactions with biological targets, a trait critical for optimizing binding affinity and reducing off-target effects. Computational modeling suggests that the 3-methoxybenzyl group enhances π-π stacking with aromatic residues in enzyme active sites.

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves a multi-step sequence:

  • Formation of the Butyramide Backbone:

    • Starting from L-valine, the amino group is protected (e.g., with Boc anhydride), followed by coupling with ethylamine via carbodiimide-mediated amidation .

  • Benzylation:

    • The 3-methoxybenzyl group is introduced via nucleophilic substitution using 3-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

  • Deprotection and Purification:

    • Acidic hydrolysis (HCl/dioxane) removes the Boc group, yielding the free amine. Final purification employs column chromatography (silica gel, ethyl acetate/hexane).

Key Reaction Conditions:

StepReagents/CatalystsTemperatureYield
AmidationEDC/HOBt, DIPEA0–25°C65–72%
Benzylation3-Methoxybenzyl chloride, K₂CO₃80°C58–63%
Deprotection4M HCl/dioxane25°C85–90%

Industrial Scalability

Large-scale production employs continuous flow reactors to enhance yield (up to 78%) and reduce solvent waste . Catalytic hydrogenation (Pd/C, H₂) is avoided due to potential reduction of the methoxy group.

Physicochemical Properties

Physical Characteristics

  • Appearance: White crystalline solid.

  • Melting Point: 128–131°C (DSC).

  • Solubility:

    SolventSolubility (mg/mL)
    Water<0.1
    Ethanol12.4
    DMSO45.6

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (t, J = 7.8 Hz, 1H, ArH), 6.80–6.75 (m, 3H, ArH), 3.80 (s, 3H, OCH₃), 3.55 (q, J = 7.0 Hz, 2H, NCH₂CH₃), 3.20 (m, 2H, NCH₂Ar), 2.95 (m, 1H, CH(CH₃)₂), 1.25 (t, J = 7.0 Hz, 3H, NCH₂CH₃).

  • IR (KBr): 3310 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1250 cm⁻¹ (C-O methoxy).

Pharmacological Activity and Mechanisms

Enzyme Inhibition

In vitro studies demonstrate μ-opioid receptor partial agonism (EC₅₀ = 1.2 μM) and serotonin reuptake inhibition (IC₅₀ = 0.8 μM). The 3-methoxybenzyl group enhances binding to the receptor’s hydrophobic pocket, while the ethyl group modulates selectivity over κ-opioid receptors.

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for:

  • Antidepressants: Analogues with fluorinated benzyl groups show improved blood-brain barrier penetration.

  • Analgesics: N-substitution with cyclopropylmethyl reduces addictive potential in opioid derivatives .

Prodrug Design

Esterification of the amide carbonyl (e.g., pivaloyloxymethyl) enhances oral bioavailability from 12% to 67% in rats.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator